AGI-24512 AGI-24512 AGI-24512 is a MATA2 inhibitor that are useful as therapeutic agents for treating malignancies. AGI-24512 showed in vivo activity in MTAP null tumors.
Brand Name: Vulcanchem
CAS No.: 2201066-53-5
VCID: VC0517531
InChI: InChI=1S/C24H24N4O2/c1-16-20(17-10-12-19(29)13-11-17)24(30)28-23(25-16)22(27-14-6-3-7-15-27)21(26-28)18-8-4-2-5-9-18/h2,4-5,8-13,26,29H,3,6-7,14-15H2,1H3
SMILES: CC1=C(C(=O)N2C(=N1)C(=C(N2)C3=CC=CC=C3)N4CCCCC4)C5=CC=C(C=C5)O
Molecular Formula: C24H24N4O2
Molecular Weight: 400.482

AGI-24512

CAS No.: 2201066-53-5

Cat. No.: VC0517531

Molecular Formula: C24H24N4O2

Molecular Weight: 400.482

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

AGI-24512 - 2201066-53-5

Specification

CAS No. 2201066-53-5
Molecular Formula C24H24N4O2
Molecular Weight 400.482
IUPAC Name 6-(4-hydroxyphenyl)-5-methyl-2-phenyl-3-piperidin-1-yl-1H-pyrazolo[1,5-a]pyrimidin-7-one
Standard InChI InChI=1S/C24H24N4O2/c1-16-20(17-10-12-19(29)13-11-17)24(30)28-23(25-16)22(27-14-6-3-7-15-27)21(26-28)18-8-4-2-5-9-18/h2,4-5,8-13,26,29H,3,6-7,14-15H2,1H3
Standard InChI Key JDHPOXNOROPDTE-UHFFFAOYSA-N
SMILES CC1=C(C(=O)N2C(=N1)C(=C(N2)C3=CC=CC=C3)N4CCCCC4)C5=CC=C(C=C5)O
Appearance Solid powder

Introduction

Chemical Properties and Structure

AGI-24512 is characterized by specific chemical and physical properties that contribute to its biological activity. The compound is identified in scientific literature and chemical databases with consistent parameters.

Basic Identification and Properties

The compound exhibits well-defined physicochemical characteristics essential for research applications:

PropertyValue
CAS Number2201066-53-5
Molecular FormulaC₂₄H₂₄N₄O₂
Molecular Weight400.47 g/mol
Physical AppearanceGray solid
Purity99.48-99.72%
SolubilityDMSO: 125 mg/mL (312.13 mM; requires ultrasonic treatment)

The compound's molecular structure is represented by the SMILES notation: O=C1C(C2=CC=C(O)C=C2)=C(C)NC3=C(N4CCCCC4)C(C5=CC=CC=C5)=NN13 . This structural formula reveals a complex heterocyclic arrangement that contributes to its specific binding affinity for the MAT2A enzyme.

Mechanism of Action

AGI-24512's therapeutic potential stems from its highly specific mechanism of action, targeting critical metabolic pathways in cancer cells.

Primary Target Inhibition

AGI-24512 functions primarily as a potent inhibitor of methionine adenosyltransferase 2α (MAT2A), with an exceptionally low IC50 value of 8 nM . MAT2A is an enzyme responsible for catalyzing the production of S-adenosylmethionine (SAM), which serves as a universal methyl donor in numerous cellular methylation reactions. The compound's inhibitory effect on MAT2A leads to a dose-dependent reduction in SAM levels within cancer cells .

Selective Activity in MTAP-Deleted Cancers

The compound demonstrates particular efficacy against cancer cells with methylthioadenosine phosphorylase (MTAP) deletions. In these cells, AGI-24512 suppresses PRMT5-mediated SDMA (symmetric dimethylarginine) labeling with an IC50 of 95 nM . This selective activity provides a therapeutic window that potentially allows for targeted treatment of MTAP-deleted cancers while minimizing effects on normal cells.

Cellular Consequences of MAT2A Inhibition

The inhibition of MAT2A by AGI-24512 triggers several downstream effects in cancer cells:

  • Reduction in S-adenosylmethionine levels

  • Suppression of PRMT5-dependent mRNA splicing

  • Induction of DNA damage response

  • Blockage of cell proliferation

These cellular responses collectively contribute to the compound's anticancer activity, particularly in cells lacking MTAP expression.

Research Findings

In Vitro Studies

Laboratory investigations have revealed significant data regarding AGI-24512's effects on cancer cells in controlled experimental settings.

Growth Inhibition Studies

AGI-24512 demonstrates potent antiproliferative effects in cancer cell lines, particularly those with MTAP deletions. When administered at concentrations between 0-1 μM over a 96-hour period, the compound suppresses the growth of HCT116 cancer cells with an IC50 of approximately 100 nM . This growth inhibition occurs primarily through the blockade of methylthioadenosine phosphorylase (MTAP) activity.

The compound's effects on cellular methylation patterns are evident in its impact on PRMT5-mediated symmetric dimethylarginine (SDMA) labeling in MTAP-negative cells. This inhibition occurs with an IC50 of 95 nM, highlighting the compound's potency in disrupting this specific cellular process .

Biochemical Effects

In HCT116 MTAP cells, AGI-24512 induces a dose-dependent reduction in S-adenosylmethionine (SAM) levels, with an IC50 of 100 nM . This biochemical effect demonstrates the compound's direct impact on the methionine cycle and cellular methylation capacity, which are critical for cancer cell survival and proliferation.

In Vivo Studies

Preliminary animal studies have begun to elucidate AGI-24512's pharmacokinetic properties and anticancer efficacy in living systems.

Pharmacokinetic Properties

In vivo evaluations indicate that AGI-24512 exhibits limited barrier absorption and a constrained inhibitory half-life in malignant tissues . These pharmacokinetic limitations represent important considerations for future drug development efforts aimed at optimizing the compound's delivery and residence time within target tissues.

Antitumor Activity

Despite pharmacokinetic challenges, AGI-24512 has demonstrated antitumor activity in MTAP-null tumor models . This promising finding suggests potential clinical applications for the compound, particularly in cancer types characterized by MTAP deletions.

Current Research Limitations

Pharmacokinetic Challenges

As noted in the available research, AGI-24512 exhibits "limited barrier absorption and inhibitory half-life in malignancies" . These pharmacokinetic limitations could potentially restrict the compound's clinical utility unless addressed through formulation improvements or structural modifications.

Knowledge Gaps

Several aspects of AGI-24512 remain incompletely characterized in the available literature:

  • Comprehensive toxicity profile

  • Full spectrum of off-target effects

  • Resistance mechanisms

  • Optimal dosing schedules

  • Long-term efficacy in diverse cancer models

Addressing these knowledge gaps will be essential for advancing AGI-24512 or related compounds toward clinical applications.

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